Florisil

Beschreibung

Contextualizing Florisil as a Key Adsorbent in Separation Science

In separation science, this compound is recognized as a key adsorbent, similar in strength to acidic alumina (B75360). sigmaaldrich.com Its primary function is to separate analytes from interfering compounds before analysis, often by chromatographic methods. epa.gov The principle behind its use is differential adsorption, where components of a mixture selectively adhere to the this compound surface based on their polarity. chromtech.com

This compound is particularly effective in normal-phase chromatography, where it retains polar compounds while less polar substances elute more readily. chromforum.orgbiotage.com This selectivity is crucial for sample cleanup, removing matrix interferences that could otherwise hinder the accurate detection and quantification of target analytes by analytical instruments like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). biotage.comwaters.com

Evolution of this compound Applications within Analytical Chemistry

The application of this compound in analytical chemistry has evolved significantly since its introduction. Initially, it gained prominence for the cleanup of pesticide residues and other chlorinated hydrocarbons. epa.govepa.gov Over time, its utility expanded to include the separation of various compound classes, such as nitrogen compounds from hydrocarbons, aromatic compounds from aliphatic-aromatic mixtures, and components in fats, oils, and waxes. epa.govepa.gov

This compound has proven effective for separations involving steroids, esters, ketones, glycerides, alkaloids, and some carbohydrates. sigmaaldrich.comepa.govepa.gov In the separation of lipid classes, for instance, this compound has shown advantages over silicic acid, requiring less pretreatment and allowing for faster flow rates and smaller solvent volumes. researchgate.netfao.org The order of elution for lipid classes on this compound is generally consistent with silicic acid, although free fatty acids elute after monoglycerides (B3428702). researchgate.netfao.org

Modern applications frequently involve this compound in solid-phase extraction (SPE) cartridges, offering a more convenient and reproducible alternative to traditional glass columns packed with the adsorbent. epa.govepa.govoup.com These cartridges are widely used for sample cleanup in the analysis of environmental samples and food products, targeting contaminants like organochlorine pesticides and polychlorinated biphenyls (PCBs). waters.comoup.comoup.com

Scope and Significance of this compound Research

Research involving this compound continues to explore its properties and optimize its applications in various analytical contexts. Studies focus on understanding its physical and chromatographic properties, including surface area, pore size distribution, and retention behavior with different solutes and solvent systems. epa.gov

The significance of this compound research lies in its contribution to improving the accuracy, efficiency, and reliability of analytical methods across diverse fields, including environmental monitoring, food chemistry, and pharmaceutical analysis. sorbtech.comchromtech.com Ongoing research aims to refine cleanup procedures, such as optimizing elution solvents and protocols for specific analyte groups, to enhance recoveries and minimize matrix effects. oup.comoup.com The use of this compound in SPE cartridges, particularly certified versions with low extractables, is an area of continued focus to ensure clean and reliable analysis. waters.com Furthermore, investigations into modified forms of this compound or its use in conjunction with other sorbents highlight efforts to expand its capabilities and address complex separation challenges. oup.commdpi.com

Typical Chemical Composition of this compound sorbtech.comsigmaaldrich.comvwr.com

| Component | Approximate Percentage |

| Silicon Dioxide (SiO₂) | 84.0 - 84.5% |

| Magnesium Oxide (MgO) | 15.5% |

| Sodium Sulfate (B86663) (Na₂SO₄) | ≤ 1.0% |

Examples of Compound Classes Separated/Adsorbed by this compound sigmaaldrich.comepa.govepa.govfinetech-filters.com

| Compound Class |

| Pesticide Residues |

| Chlorinated Hydrocarbons |

| Nitrogen Compounds |

| Aromatic Compounds |

| Fats, Oils, and Waxes |

| Steroids |

| Esters |

| Ketones |

| Glycerides |

| Alkaloids |

| Carbohydrates (some) |

| Polychlorinated Biphenyls (PCBs) |

| Polycyclic Aromatic Hydrocarbons (PAHs) |

| Mycotoxins |

| Drugs |

Elution Order of Lipid Classes on this compound researchgate.netfao.org

| Elution Order | Lipid Class |

| 1 | Hydrocarbons |

| 2 | Cholesterol Esters |

| 3 | Triglycerides |

| 4 | Free Sterols |

| 5 | Diglycerides |

| 6 | Monoglycerides |

| 7 | Free Fatty Acids |

| Retained | Phospholipids |

Recovery of Organochlorine Pesticides from Food Extracts using this compound SPE (Example Data) oup.com

| Pesticide | Average Recovery (%) | Coefficient of Variation (%) |

| Hexachlorobenzene | 99 | 3 |

| alpha-BHC | 98 | 4 |

| gamma-BHC (Lindane) | 99 | 3 |

| Heptachlor | 97 | 4 |

| Aldrin | 98 | 3 |

| Dieldrin | 95 | 5 |

| Endrin | 96 | 5 |

| 4,4'-DDE | 99 | 2 |

| 4,4'-DDD | 97 | 3 |

| 4,4'-DDT | 94 | 4 |

Note: This table presents example data from a specific study and recoveries may vary depending on the matrix, specific this compound product, and method conditions.

Eigenschaften

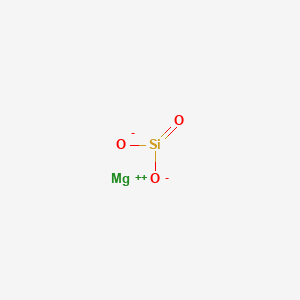

IUPAC Name |

magnesium;dioxido(oxo)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.O3Si/c;1-4(2)3/q+2;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHIFSZMMVMEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893966 | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Green or brown odorless flakes; [Alfa Aesar MSDS] | |

| Record name | Magnesium metasilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8014-97-9, 13776-74-4, 63210-56-0 | |

| Record name | Magnesium oxide (MgO), mixt. with silica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008014979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium metasilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013776744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steatite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063210560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium silicate (Mg(SiO3)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Steatite (Mg(SiO3)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM METASILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y27LXN39T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Frameworks Utilizing Florisil in Analytical Chemistry Research

Florisil in Chromatographic Separations

This compound's unique adsorptive properties, attributed to its magnesia and silica (B1680970) composition, make it a valuable stationary phase in chromatographic techniques. It is particularly effective in separating polar compounds from nonpolar matrices.

Column Chromatography Applications

In column chromatography, this compound is utilized in various formats, from traditional gravity-fed columns to more advanced low-pressure systems. Its performance is characterized by good resolution, high loading capacity, and the ability to be used with a wide range of solvents.

Gravity column chromatography using this compound is a well-established technique for the purification of various classes of compounds. The separation is based on the differential adsorption of the sample components onto the this compound stationary phase and their subsequent elution with solvents of increasing polarity.

A notable application of this compound in gravity column chromatography is the separation of lipid classes. byu.edusdfine.com In a typical methodology, a glass column is packed with this compound, and the lipid extract is loaded at the top. A stepwise elution with solvents of increasing polarity is then performed to separate the different lipid classes. For instance, cholesterol esters can be eluted with a nonpolar solvent like hexane (B92381), followed by triglycerides using a slightly more polar solvent system. More polar lipids such as free fatty acids and monoglycerides (B3428702) are eluted with solvent mixtures containing diethyl ether or methanol (B129727). byu.edusdfine.com

This compound is also extensively used for the isolation and purification of alkaloids and steroids from natural product extracts. sorbtech.com The selection of appropriate eluents is crucial for achieving effective separation of these structurally diverse compounds.

Table 1: Illustrative Solvent Systems for Lipid Separation by this compound Gravity Column Chromatography

| Eluting Solvent | Lipid Class Eluted |

| Hexane | Hydrocarbons |

| 5% Diethyl ether in Hexane | Cholesterol Esters |

| 15% Diethyl ether in Hexane | Triglycerides |

| 50% Diethyl ether in Hexane | Free Cholesterol |

| 100% Diethyl ether | Diglycerides |

| 25% Methanol in Diethyl ether | Monoglycerides |

| Acetic Acid in Diethyl ether | Free Fatty Acids |

| Methanol | Phospholipids |

This table is a generalized representation and optimal solvent systems may vary based on the specific sample matrix and lipid composition.

Low-pressure flash chromatography is a rapid form of column chromatography that utilizes positive pressure to force the mobile phase through the column, resulting in faster separations. This compound is a suitable adsorbent for this technique, particularly for the purification of synthetic compounds and natural products. science.gov Its particle size distribution allows for good flow rates under low pressure while maintaining efficient separation.

In the realm of natural product chemistry, this compound flash chromatography is employed for the isolation of phytopharmaceuticals. The selection of this compound as the stationary phase can offer different selectivity compared to silica gel, which can be advantageous for separating complex mixtures. The process typically involves an initial separation on a TLC plate to determine the optimal solvent system, which is then scaled up for the flash chromatography column.

The direct application of this compound as a stationary phase within microfabricated gas chromatography (GC) columns is not extensively documented in scientific literature. silicycle.com While this compound is widely used as a cleanup step prior to GC analysis to remove interfering polar compounds, its use as a coating on the inner walls of micro-GC columns has not been a primary area of research. Microfabricated GC columns typically employ other stationary phases such as polysiloxanes or ionic liquids that are more amenable to the coating techniques used in their fabrication.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent to isolate and concentrate analytes from a liquid sample. This compound is a widely used sorbent in SPE, particularly for the cleanup of complex matrices such as food and environmental samples.

This compound SPE cartridges are commercially available in various sizes and are employed in numerous official analytical methods for sample cleanup. These protocols generally involve four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest.

A primary application of this compound SPE is in the analysis of pesticide residues in food and environmental samples. The polar nature of this compound allows it to effectively retain polar interferences while allowing the less polar pesticide analytes to be eluted with an appropriate solvent. For example, in the analysis of organochlorine pesticides in food extracts, a this compound cartridge can be conditioned with hexane, the sample extract in hexane is then loaded, and the pesticides are eluted with a mixture of hexane and diethyl ether.

This compound SPE is also utilized for the cleanup of polychlorinated biphenyls (PCBs) from environmental matrices like soil and water. The procedure helps to remove co-extracted polar compounds that can interfere with the subsequent gas chromatographic analysis.

Table 2: Recovery of Selected Organochlorine Pesticides from Food Matrices using this compound SPE

| Pesticide | Spiked Level (ng/g) | Mean Recovery (%) | Relative Standard Deviation (%) |

| Aldrin | 20 | 95 | 5.2 |

| Dieldrin | 20 | 98 | 4.8 |

| Endrin | 20 | 92 | 6.1 |

| Heptachlor | 20 | 96 | 5.5 |

| Lindane | 20 | 94 | 5.9 |

| Methoxychlor | 50 | 91 | 7.3 |

Data compiled from representative studies and may vary depending on the specific food matrix and analytical conditions.

Dispersive Solid Phase Extraction (d-SPE) Integration

Dispersive solid-phase extraction (d-SPE) is a sample cleanup technique that has gained prominence, particularly within the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. In this approach, an adsorbent is directly mixed with the sample extract, allowing for the removal of interfering matrix components. This compound is frequently employed as a d-SPE sorbent due to its efficacy in adsorbing polar interferences from nonpolar sample extracts.

In the analysis of pesticide residues in fatty food matrices such as milk, eggs, and avocado, a modified QuEChERS method utilized a d-SPE cleanup step. nih.gov This involved the addition of C18 and primary secondary amine (PSA) sorbents, with some variations of the method incorporating this compound for enhanced cleanup. nih.gov For instance, one comparative method involved passing the acetonitrile (B52724) extract through a this compound column to remove co-extractives. nih.gov The choice of sorbent in d-SPE is critical and depends on the nature of the analytes and the sample matrix. For example, in the analysis of fungicides in fruits and vegetables, normal-phase sorbents like this compound have been used in matrix solid-phase dispersion (MSPD), a technique similar to d-SPE. researchgate.net

The application of d-SPE with this compound has also been explored for the analysis of mycotoxins in various food samples. researchgate.netservice.gov.uknih.gov The QuEChERS approach, often incorporating a d-SPE cleanup step, is recognized for its simplicity and effectiveness in isolating mycotoxins from complex matrices. service.gov.uk The selection of the d-SPE sorbent, which can include this compound, is tailored to the specific mycotoxins and food matrix being analyzed. nih.gov

A study on the determination of seven pesticides in mango and papaya using MSPD evaluated different solid phases, including this compound. nih.gov The optimal conditions were found using silica as the dispersant sorbent; however, the study highlights the consideration of this compound as a viable option in such applications. nih.gov

Table 1: Application of this compound in Dispersive Solid Phase Extraction (d-SPE)

| Analyte(s) | Matrix | d-SPE Sorbent(s) | Key Findings |

|---|---|---|---|

| 32 Pesticides | Fatty foods (milk, eggs, avocado) | C18, PSA (this compound used in a comparative column cleanup) | Recoveries of semi-polar and polar pesticides were generally high, though nonpolar pesticide recovery decreased with increasing fat content. nih.gov |

| Mycotoxins | Grain | PSA and C18 | A QuEChERS method with d-SPE cleanup was optimized for the analysis of 11 mycotoxins. nih.govthermofisher.com |

| 7 Pesticides | Mango and Papaya | Silica, Alumina (B75360), this compound (evaluated) | The best results were achieved with silica as the dispersant, but this compound was considered a potential sorbent. nih.gov |

Miniaturized Pipette Clean-up Formats

Miniaturized sample preparation techniques have been developed to reduce solvent consumption and sample volume, and to increase sample throughput. Pipette-tip solid-phase extraction (PT-SPE) is one such miniaturized format where the sorbent is packed into a pipette tip. This compound has been successfully integrated into these formats for the rapid cleanup of sample extracts.

A notable application of this technique is the synthesis of this compound materials modified with aliphatic or aromatic groups for the pipette-tip solid-phase extraction of rutin (B1680289) from orange peel. nih.gov In this study, modified this compound was used as the sorbent in a PT-SPE method. The optimal conditions involved using 4 mg of the adsorbent, 1 mL of methanol as a washing solvent, and 1 mL of methanol/acetic acid (85:15, v/v) as the elution solvent. nih.gov This method demonstrated good recoveries for rutin, ranging from 83.66% to 98.40%, with low relative standard deviations. nih.gov

Another example of miniaturization is the use of automated micro-solid-phase extraction (µSPE) for the cleanup of polycyclic aromatic hydrocarbons (PAHs) in edible oils. palsystem.comdtu.dk This method employed µSPE cartridges containing this compound and C18/Z-Sep™ sorbents. palsystem.com The automated procedure required only 4 µL of a vegetable oil sample and 360 µL of acetonitrile for elution, significantly reducing solvent consumption. dtu.dk The method was validated for 22 PAHs in sunflower oil, with recoveries ranging from 53-118% and relative standard deviations below 22%. dtu.dk

Table 2: Performance of this compound in Miniaturized Pipette Clean-up Formats

| Analyte | Matrix | Format | Key Performance Metrics |

|---|---|---|---|

| Rutin | Orange Peel | Pipette-Tip SPE with modified this compound | Recoveries: 83.66-98.40%; Intra- and interday RSDs: 1.31-3.50% and 1.04-2.03%, respectively. nih.gov |

| 22 Polycyclic Aromatic Hydrocarbons (PAHs) | Sunflower Oil | Automated µSPE with this compound and C18/Z-Sep™ | Recoveries: 53-118%; RSD < 22%. dtu.dk |

Thin Layer Chromatography (TLC) Applications

Thin layer chromatography (TLC) is a widely used separation technique due to its simplicity, speed, and versatility. juniata.edu this compound can be used as the stationary phase in TLC for the separation of various compounds, often providing different selectivity compared to silica gel. researchgate.net

This compound's application in TLC is particularly valuable for the separation of plant extracts. walisongo.ac.id For instance, the pigments in green leaves, such as chlorophylls (B1240455) and carotenoids, can be effectively separated using TLC with a suitable mobile phase. juniata.edu The separation is based on the differential partitioning of the compounds between the stationary phase (this compound) and the mobile phase. nih.gov

In the analysis of plant extracts, the choice of mobile phase is crucial for achieving good separation on a this compound TLC plate. For the separation of phenolic compounds, various solvent systems can be employed. researchgate.net The relative polarity of the compounds determines their migration on the plate; more polar compounds will have a stronger interaction with the polar this compound stationary phase and thus will have lower Rf values. nih.gov

High Performance Liquid Chromatography (HPLC) Integration

While this compound is not as commonly used as a stationary phase in High-Performance Liquid Chromatography (HPLC) columns as silica or reversed-phase materials, it plays a crucial role in the cleanup of samples prior to HPLC analysis. aocs.org Solid-phase extraction (SPE) cartridges containing this compound are frequently used to remove polar interferences from sample extracts, thereby protecting the HPLC column and improving the accuracy of the analysis. waters.com

For example, in the analysis of cannabinoids in cannabis and hemp products, sample cleanup is often necessary to remove matrix components that can interfere with the HPLC separation. pickeringlabs.comuhplcs.com While QuEChERS-based cleanup is common, this compound SPE can be employed as an alternative or supplementary cleanup step. pickeringlabs.com HPLC is the preferred method for potency testing of cannabinoids as it can separate and quantify the acidic and neutral forms. waters.com

The separation of lipid classes is another area where this compound chromatography has been utilized prior to further analysis. researchgate.net A study on the separation of lipid classes demonstrated that this compound columns could effectively separate hydrocarbons, cholesterol esters, triglycerides, free sterols, diglycerides, monoglycerides, and free fatty acids. researchgate.net The elution order was similar to that on silicic acid, with the exception of free fatty acids. researchgate.net This cleanup step is essential for subsequent detailed analysis of lipid profiles by techniques such as HPLC.

This compound in Sample Preparation and Cleanup Strategies

The primary application of this compound in analytical chemistry is in sample preparation and cleanup, where its function is to remove interfering substances from a sample extract prior to analysis. biotage.com This cleanup step is critical for protecting analytical instrumentation, reducing matrix effects, and enhancing the accuracy and precision of the results. biotage.com

Optimization of Extract Cleanup Procedures

The optimization of a this compound-based cleanup procedure involves several factors, including the choice of elution solvents, the amount of this compound used, and the flow rate of the solvents. The goal is to achieve a good recovery of the target analytes while effectively removing interfering compounds.

For the analysis of organochlorine pesticides, this compound cleanup is a well-established technique. nih.govchromatographyonline.com The procedure can be automated using systems that perform in-line this compound cleanup during the elution step of solid-phase extraction. chromatographyonline.com This integration streamlines the workflow and improves efficiency. In a study on the determination of organochlorine pesticides in sediment, the analytical procedure included extraction followed by cleanup on this compound SPE. researchgate.net

In the analysis of PAHs in edible oils, this compound SPE is used to remove lipids and other co-extractives. researchgate.netresearchgate.net A method for the determination of PAHs in traditional Chinese medicine and food products also employed a this compound SPE column for purification, as it effectively adsorbs chlorophyll, lutein, and some interfering oils. mdpi.com

The cleanup of polychlorinated biphenyls (PCBs) from environmental and biological samples is another significant application of this compound. nih.govsfu.cawisconsin.gov A simplified method for the quantitative analysis of coplanar PCBs in environmental samples utilizes a this compound column for fractionation. sfu.ca

Selection and Optimization of Elution Solvents and Gradients

The selection of the appropriate elution solvent or solvent gradient is paramount for a successful this compound cleanup. The choice of solvent determines which compounds are retained on the this compound and which are eluted. A solvent that is too weak may result in poor recovery of the analytes, while a solvent that is too strong may elute interfering compounds along with the analytes.

The separation of lipid classes on a this compound column has been achieved using a gradient of increasing solvent polarity. researchgate.netresearchgate.net For example, cholesterol esters can be eluted with 15% dichloromethane (B109758) in hexane, while more polar lipids like monoglycerides require a more polar solvent such as 20% methanol in dichloromethane. researchgate.net

For the cleanup of PAHs from edible oils, a two-step elution is often employed. After loading the sample, the column is first washed with a nonpolar solvent mixture like isooctane/cyclohexane to remove the bulk of the oil. researchgate.net The PAHs are then eluted with a more polar solvent mixture, such as hexane/dichloromethane. researchgate.net In a method for PAHs in traditional Chinese medicine, the elution was performed with n-hexane followed by a methylene (B1212753) chloride/n-hexane solution. mdpi.com

The optimization of a gradient elution in HPLC involves systematically adjusting the mobile phase composition to achieve the desired separation. chromatographyonline.comwelch-us.commastelf.combitesizebio.com While this is typically applied to the analytical separation, the principles can be adapted to the optimization of the elution profile in a this compound cleanup step to achieve a more selective separation of analytes from interferences.

Table 3: Elution Solvents for this compound Cleanup of Various Compounds

| Analyte(s) | Matrix | Elution Solvent(s) |

|---|---|---|

| 24 Organochlorine Pesticides | Foods | 2% ethyl ether-petroleum ether nih.govoup.com |

| Pesticides | Vegetables | Acetonitrile frontiersin.org |

| Lipid Classes (e.g., cholesterol esters, monoglycerides) | Biological samples | Gradient of dichloromethane in hexane, followed by methanol in dichloromethane researchgate.net |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Edible oils, Traditional Chinese Medicine | n-hexane followed by methylene chloride/n-hexane researchgate.netmdpi.com |

| Polychlorinated Biphenyls (PCBs) | Environmental samples | Hexane followed by 15% DCM/Hexane and 50% DCM/Hexane for fractionation sfu.ca |

Influence of this compound Activation and Deactivation Protocols

The adsorptive activity of this compound is critically dependent on its water content, which can be precisely controlled through activation and deactivation procedures. These protocols are essential for achieving reproducible and efficient separations.

Activation typically involves heating the this compound to remove adsorbed water, thereby increasing its adsorptive strength. A common activation procedure involves heating the material in an oven at 130°C overnight. epa.govglsciences.com For specific applications, such as the cleanup of all compounds other than phthalate (B1215562) esters, this activation step is recommended to drive off any moisture adsorbed during storage and handling. epa.govepa.gov The activation temperature can influence the grade of this compound, with Grade PR being activated at 675°C for pesticide residue analysis and Grade A at 650°C for other analytes. epa.gov Higher activation temperatures can further increase the adsorption capacity. glsciences.com

Deactivation is the process of adding a specific amount of water to the activated this compound to reduce its activity. This is often necessary to allow for the elution of more strongly retained analytes. The level of deactivation is controlled by the percentage of water added. For instance, deactivation with a precise amount of water, typically in the 1-10% range, is a common practice. chromforum.org For the cleanup of phthalate esters, a specific deactivation protocol involves heating this compound to 140°C for approximately 16 hours, cooling it, and then adding 3 ± 0.1 mL of organic-free reagent water. epa.govepa.gov Another method involves washing this compound with solvents like dichloromethane and methanol, heating it to 140°C, and then suspending it in hexane before column packing. researchgate.net The column is then further washed with a series of solvents, including 50% aqueous methanol, to achieve the desired deactivation. researchgate.net The choice between using activated or deactivated this compound depends on the specific analytes and the complexity of the sample matrix.

Strategies for Mitigating Matrix Effects and Interferences

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components, can significantly impact the accuracy and precision of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comnih.gov this compound plays a vital role in sample cleanup to minimize these effects by removing interfering compounds.

Effective sample preparation is a primary strategy to reduce matrix effects. chromatographyonline.com this compound's strong affinity for polar compounds makes it suitable for removing interferences from complex sample matrices. chromforum.org For example, in the analysis of environmental samples, disposable this compound cartridges are used to clean up extracts, with various solvent systems employed to elute the target analytes while retaining interferences like oils and phenols. nih.gov The use of this compound cleanup can help eliminate both positive interferences from other electronegative compounds and negative interferences from signal suppression caused by hydrocarbons. chromforum.org

Several approaches can be employed to mitigate matrix effects:

Optimized Sample Cleanup: Utilizing this compound in solid-phase extraction (SPE) cartridges allows for the selective removal of matrix components that can cause ion suppression or enhancement. nih.gov

Chromatographic Separation: Adjusting chromatographic conditions to separate analytes from interfering compounds is a common strategy. chromatographyonline.com

Internal Standards: The use of an appropriate internal standard, especially a stable isotope-labeled one, can compensate for matrix effects as it experiences similar ionization suppression or enhancement as the analyte. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to correct for matrix effects. nih.gov

Standard Addition: This method involves spiking the sample extract with known concentrations of the analyte to create a calibration curve within each sample, thereby accounting for matrix effects. nih.gov

By effectively removing interfering substances, this compound cleanup helps to reduce matrix effects, leading to more reliable and accurate analytical results. chromforum.org

Comparative Studies with Other Adsorbent Materials in Sample Preparation

The selection of an appropriate adsorbent is critical for the success of sample preparation. This compound is often compared with other materials to determine the most effective sorbent for a specific application.

Versus Silica Gel in Chromatographic Applications

Both this compound and silica gel are polar adsorbents used in normal-phase chromatography. However, they exhibit different selectivities and properties.

Adsorptive Strength: this compound is generally considered to have a stronger affinity for polar compounds compared to silica gel. chromforum.org

Selectivity: While both are polar, their selectivities can differ. For instance, in the separation of lipids, the order of elution on this compound is similar to that on silicic acid, with the exception that free fatty acids are eluted after monoglycerides on this compound. researchgate.net

Advantages of this compound: this compound offers several advantages over silicic acid (a form of silica gel) for lipid class separation, including no need for pre-washing, easier column packing, and faster flow rates, resulting in shorter separation times with smaller solvent volumes. researchgate.net

| Feature | This compound | Silica Gel | Reference |

| Adsorptive Strength | Stronger affinity for polar compounds | Weaker affinity compared to this compound | chromforum.org |

| Desorption Kinetics | Faster | Slower | biotage.com |

| Peak Shape (Flash Chromatography) | Sharper, better resolved | Can be less resolved | biotage.com |

| Pre-treatment (for lipid analysis) | Not required | Often required | researchgate.net |

Versus Activated Carbon in Adsorption Processes

Activated carbon is a highly porous adsorbent with a large surface area, known for its strong adsorption of a wide range of organic compounds.

Adsorption Capacity: Activated carbon generally has a very large adsorption capacity. glsciences.com

Selectivity: While activated carbon is a broad-spectrum adsorbent, this compound exhibits higher selectivity for polar compounds. sorbtech.com In a study comparing adsorbents for the removal of various pollutants, activated carbon was found to be effective for removing Chemical Oxygen Demand (COD), while silica was better for iron and turbidity, and zeolite for ammonium (B1175870) and phosphate. researchgate.net

Application in Passive Samplers: In a study evaluating filling materials for passive samplers for volatile organic compounds (VOCs), the analytical response of most compounds desorbed from Amberlite XAD resins was similar to that from samplers filled with activated carbon and this compound. nih.gov

| Adsorbent | Primary Application in Comparative Study | Key Finding | Reference |

| This compound | Passive sampling of VOCs | Similar performance to activated carbon in a mixed sampler | nih.gov |

| Activated Carbon | Removal of various water pollutants | Effective for COD removal | researchgate.net |

Versus Alumina in Cleanup and Separation

Alumina is another polar adsorbent available in acidic, basic, and neutral forms, offering different selectivities.

Adsorptive Strength: The relative adsorptive strength is often considered to be this compound > alumina > silica gel. chromforum.org However, the activity of alumina can be adjusted by controlling its water content, similar to this compound. epa.gov

Selectivity: Alumina has a particular affinity for aromatic ring compounds. chromforum.org The different pH forms of alumina provide versatility in separations. Basic alumina is used for basic and neutral compounds, while neutral alumina is suitable for aldehydes, ketones, and esters. epa.govbiotage.com

Performance in Flash Chromatography: Alumina has also been shown to be a useful dry load sorbent in flash chromatography, improving separation compared to both liquid loading and silica gel. biotage.com Like this compound, it can lead to improved resolution and reduced elution times compared to silica. biotage.com

Specific Applications: For the cleanup of organochlorine pesticides, this compound is often recommended over alumina. epa.gov

| Feature | This compound | Alumina | Reference |

| Relative Adsorptive Strength | Strongest | Intermediate | chromforum.org |

| pH Variants | Not applicable | Acidic, Basic, Neutral | epa.govbiotage.com |

| Selectivity Highlight | Strong affinity for polar compounds | Particular affinity for aromatic compounds | chromforum.org |

| Recommendation for Organochlorine Pesticides | Recommended | Less recommended | epa.gov |

Evaluation Against Polymeric Sorbents (e.g., Amberlite XAD-2, Oasis HLB)

Polymeric sorbents, such as the polystyrene-divinylbenzene-based Amberlite XAD resins and the hydrophilic-lipophilic balanced (HLB) sorbents, offer alternatives to silica-based and inorganic oxide sorbents.

Mechanism: Amberlite XAD-2 is a hydrophobic, macroreticular resin that adsorbs organic compounds primarily through van der Waals forces. epa.ie Its adsorption increases with the hydrophobicity of the adsorbate. epa.ie

Comparative Performance: In a study on passive samplers for VOCs, the analytical response from XAD resins (XAD-2, XAD-4, XAD-16) was found to be similar to that from a classic sampler filled with activated carbon and this compound. nih.gov This suggests that for certain applications, polymeric sorbents can offer comparable performance to traditional adsorbents.

| Adsorbent | Type | Key Comparative Finding | Reference |

| This compound | Magnesium Silicate (B1173343) | Similar performance to XAD resins in passive samplers for VOCs when combined with activated carbon. | nih.gov |

| Amberlite XAD-2 | Polystyrene Copolymer | Similar analytical response to a this compound/activated carbon mixture for most VOCs in passive samplers. | nih.gov |

Mechanistic and Theoretical Investigations of Florisil Interactions

Adsorption Mechanisms on Florisil Surfaces

The adsorption process on this compound is not governed by a single mechanism but rather a combination of interactions, the prominence of which depends on the specific analyte and the mobile phase composition. This compound is composed of approximately 84.0% silicon dioxide (SiO2), 15.5% magnesium oxide (MgO), and 0.5% sodium sulfate (B86663), giving it a unique surface chemistry. sigmaaldrich.com

Electrostatic interactions are a significant driving force in the adsorption of charged or polar molecules onto the this compound surface. mdpi.com The surface of magnesium silicate (B1173343), the primary component of this compound, possesses a charge that is influenced by the surrounding pH, which in turn affects its interaction with analytes. nih.gov For instance, the adsorption of molecules like methylene (B1212753) blue onto magnesium silicate is partly attributed to electrostatic attraction. mdpi.comnih.gov

Ion exchange is another critical mechanism contributing to the adsorptive properties of this compound, particularly for ionic or ionizable compounds. Silicate clays, in general, are known for their ion exchangeability due to their layered structure and the presence of metal hydroxyl groups. nih.gov In the context of this compound, the magnesium and silicon hydroxyl groups on the surface can participate in ion-exchange processes.

This mechanism involves the exchange of ions between the analyte in the mobile phase and the ions present on the surface of the stationary phase. Research on magnesium silicate has indicated that the adsorption mechanism for certain compounds involves both electrostatic attraction and ion-exchange. mdpi.com This dual mechanism allows for the separation of a wide range of substances. While this compound is primarily used in normal-phase chromatography for separating polar compounds from non-polar ones, its ion-exchange capabilities contribute to its versatility. chromforum.orgbiotage.com The process can be visualized as a competition between the analyte ions and the ions in the mobile phase for the active sites on the this compound surface.

The surface of this compound is populated with protons associated with the silanol (B1196071) (Si-OH) and magnesium hydroxyl (Mg-OH) groups. nih.gov These surface protons can act as Brønsted acids, while the oxygen atoms can exhibit Brønsted basicity. This acidic/basic character of the surface plays a pivotal role in the adsorption of molecules capable of hydrogen bonding or proton transfer.

The adsorption of cationic species like methylene blue onto magnesium silicate suggests an interaction with the Mg-OH and Si-OH groups. nih.gov The hydroxyl groups on the this compound surface can donate or accept protons, facilitating the adsorption of various analytes. The activity of this compound can be modified by heating to remove adsorbed water, which affects the availability and reactivity of these surface sites. sigmaaldrich.comchromforum.org This activation process underscores the importance of surface hydroxyls in the adsorption mechanism.

Ligand exchange chromatography (LEC) is a separation technique that relies on the formation of labile coordinate bonds between ligands and a metal cation. pageplace.de In the context of this compound, the magnesium ions (Mg²⁺) on the surface can act as the central metal ions. Analytes with functional groups capable of acting as ligands can displace weaker ligands, such as water, from the coordination sphere of the surface magnesium ions.

This mechanism is particularly relevant for the separation of compounds like amino acids, which can coordinate with metal ions. pageplace.de The exchange process involves the substitution of one ligand for another in the coordination sphere of the metal ion. pageplace.denih.gov While not the most commonly cited mechanism for this compound, the presence of magnesium oxide provides the necessary metal centers for ligand exchange to occur. The strength of the interaction depends on the stability of the complex formed between the analyte and the surface magnesium ion. This mechanism adds another layer of selectivity to the separations achievable with this compound.

Adsorption Kinetics and Dynamics

The study of adsorption kinetics provides insight into the rate at which an analyte is adsorbed onto the this compound surface and the factors that control this rate.

The pseudo-first-order kinetic model is one of the most frequently used models to describe the kinetics of adsorption from a liquid phase. impactfactor.orgyoutube.com The model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent's surface. youtube.com The differential equation for this model is:

dqt / dt = k₁ (qe - qt)

where:

qt is the amount of solute adsorbed at any time t (mg/g).

qe is the amount of solute adsorbed at equilibrium (mg/g).

k₁ is the rate constant of the pseudo-first-order adsorption (min⁻¹).

The integrated linear form of the equation is often used for data analysis: impactfactor.orgyoutube.com

log(qe - qt) = log(qe) - (k₁ / 2.303) t

A plot of log(qe - qt) versus t yields a straight line if the adsorption process follows the pseudo-first-order model. The rate constant (k₁) and the equilibrium adsorption capacity (qe) can be determined from the slope and intercept of this plot, respectively. youtube.comphytopharmajournal.com

This model is generally applicable over the initial stages of an adsorption process. youtube.com It is often considered when the rate-limiting step involves a diffusion process, and the reaction rate depends on the concentration of only the adsorbate. youtube.com While many adsorption studies on magnesium silicate have found the pseudo-second-order model to be a better fit, the analysis of the pseudo-first-order model is a standard and necessary step in kinetic investigations to fully characterize the adsorption dynamics. tandfonline.comresearchgate.net

Adsorption Equilibrium and Isotherm Models

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of an adsorbate in the solution and the quantity of adsorbate bound to the adsorbent surface at a constant temperature. youtube.com These models provide critical insights into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity. The Langmuir and Freundlich models are among the most common isotherms applied to analyze adsorption data for materials like this compound.

The Langmuir isotherm model is predicated on the assumption that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. wikipedia.orgyoutube.com It also assumes that all adsorption sites are energetically identical and that there are no interactions between the adsorbed molecules on adjacent sites. wikipedia.org The model is often used to determine the maximum adsorption capacity (q_m) of an adsorbent.

Several studies have found that the Langmuir model provides a good fit for equilibrium data involving this compound. In the removal of Cr(III), the equilibrium data were in strong agreement with the Langmuir isotherm, indicating monolayer coverage of the ions on the this compound surface. dergipark.org.tr Similarly, the adsorption of Cs+ ions onto this compound impregnated with an ionic liquid was well-described by the Langmuir model, which showed a better correlation coefficient compared to the Freundlich model in that specific study. nih.gov The successful application of this model suggests a homogeneous distribution of active sites on the this compound surface for these particular adsorbates.

Langmuir Isotherm Parameters for Adsorption on this compound

| Adsorbate | Adsorbent | qₘ (mg g⁻¹) | Kₗ (L mg⁻¹) | R² | Reference |

|---|---|---|---|---|---|

| Cs⁺ | IL-impregnated this compound® | 3.086 | 0.123 | 0.9907 | nih.gov |

| Cr(III) | This compound | 67.5 | Data not specified | Good agreement | dergipark.org.tr |

| Antimony | This compound | Data not specified | Data not specified | Good fit indicated | nih.gov |

The Freundlich isotherm is an empirical model that is often applied to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. mdpi.comresearchgate.net Unlike the Langmuir model, it is not restricted to monolayer formation and can describe multilayer adsorption. researchgate.net The model is characterized by two constants: K_F, which is an indicator of the relative adsorption capacity, and 1/n, which represents the adsorption intensity or surface heterogeneity. nih.gov

The Freundlich model has also been successfully applied to describe adsorption onto this compound. For the adsorption of Cs+ on modified this compound, the Freundlich model also showed a good correlation, though slightly lower than the Langmuir model in that case. nih.gov The value of 1/n being less than 1 indicated favorable adsorption of Cs+ ions. nih.gov The applicability of the Freundlich model suggests that the surface of this compound may possess a degree of heterogeneity, with adsorption sites of varying energies, which is a common characteristic of many real-world adsorbents.

Freundlich Isotherm Parameters for Adsorption on this compound

| Adsorbate | Adsorbent | K_F (mg g⁻¹) | 1/n | R² | Reference |

|---|---|---|---|---|---|

| Cs⁺ | IL-impregnated this compound® | 0.5658 | 0.4299 | 0.9863 | nih.gov |

Thermodynamic Studies of Adsorption Processes

Thermodynamic analysis of adsorption processes is crucial for determining the spontaneity, feasibility, and energetic nature of the interaction between the adsorbate and adsorbent. Key thermodynamic parameters, including the standard Gibbs free energy change (ΔG°), standard enthalpy change (ΔH°), and standard entropy change (ΔS°), are calculated to provide these insights. nih.govyoutube.com A negative ΔG° value indicates a spontaneous adsorption process. monash.eduyoutube.com The sign of ΔH° reveals whether the process is exothermic (negative value) or endothermic (positive value), while ΔS° describes the change in randomness at the solid-liquid interface during adsorption. youtube.comuj.ac.za

Thermodynamic studies on this compound have revealed varied characteristics depending on the adsorbate. For example, the adsorption of Cr(III) onto this compound was found to be a spontaneous and exothermic process. dergipark.org.tr In contrast, the sorption of antimony ions onto this compound was determined to be spontaneous and endothermic. nih.gov These findings highlight that the nature of the adsorption process is highly dependent on the specific interactions between the this compound surface and the target molecule or ion.

Thermodynamic Parameters for Adsorption on this compound

| Adsorbate | Adsorbent | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | Nature of Process | Reference |

|---|---|---|---|---|---|---|

| Cr(III) | This compound | Negative values | Negative value | Data not specified | Spontaneous and exothermic | dergipark.org.tr |

| Antimony Ions | This compound | Negative values | Positive value | Data not specified | Spontaneous and endothermic | nih.gov |

Advanced Characterization and Material Science Perspectives on Florisil

Morphological and Structural Analysis of Florisil for Research Applications

The performance of this compound as an adsorbent is intimately linked to its physical structure, including particle shape, pore size distribution, and surface area. Techniques such as Scanning Electron Microscopy (SEM), porosimetry, and BET surface area analysis are crucial for understanding these characteristics.

Scanning Electron Microscopy (SEM) Investigations

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and particle shape of this compound. SEM images provide detailed information about the texture and structure of the material at a micro- and sometimes nanoscale. Studies have utilized SEM to examine the morphology of this compound before and after modification or adsorption processes. For instance, SEM images can reveal changes in the surface structure upon impregnation with ionic liquids, indicating successful modification and potential alterations in the adsorption sites ijcea.orgmdpi.comresearchgate.netresearchgate.net. The technique helps confirm whether the impregnation process leads to a uniform coating or patchy dispersion of the modifying agent on the this compound surface ijcea.org. SEM analysis is a valuable tool for assessing the physical impact of various treatments on the this compound matrix and understanding how these changes might influence its performance in applications like solid-phase extraction or adsorption nih.govresearchgate.net.

Porosimetric Analysis and Pore Structure Characterization

Porosimetric analysis, particularly mercury intrusion porosimetry and gas adsorption-desorption techniques, is fundamental to characterizing the pore structure of this compound. These methods provide quantitative data on pore volume, pore size distribution, and pore shape. Mercury intrusion porosimetry involves forcing mercury into the pores under increasing pressure, with the pressure required being inversely proportional to the pore diameter micromeritics.comelsevier.esparticletechlabs.com. This allows for the characterization of both inter-particle and intra-particle pores over a wide range of sizes particletechlabs.com. Gas adsorption-desorption, typically using nitrogen at cryogenic temperatures, is effective for analyzing meso- and micropores particletechlabs.commsaweb.org. By analyzing the adsorption and desorption isotherms, information about the pore size distribution and total pore volume can be obtained particletechlabs.com. Studies on this compound and modified this compound often include porosimetric analysis to understand how modifications affect the pore network, which is critical for its function as an adsorbent or chromatographic support researchgate.net. Different porosimetric techniques can yield slightly different results depending on the assumptions made about pore geometry and the method of pressure application (e.g., scanning versus equilibrated) micromeritics.comelsevier.es.

Surface Area Determination (e.g., BET Method)

The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of porous materials like this compound c2cat.euoclc.orgmit.edu. This method is based on the physical adsorption of gas molecules (commonly nitrogen) onto the solid surface at a specific temperature c2cat.euoclc.org. By analyzing the volume of gas adsorbed at different partial pressures, the BET equation allows for the calculation of the monolayer capacity and, subsequently, the total surface area per unit mass of the material c2cat.euoclc.org. The BET surface area is a crucial parameter as it directly influences the adsorption capacity and catalytic activity of a material particletechlabs.comc2cat.euiitk.ac.in. This compound is known to have a significant surface area, typically around 300 m²/g for certain grades phenomenex.com. Modifications to this compound can alter its surface area, impacting its effectiveness in various applications nih.govresearchgate.net. BET analysis is routinely performed in research to quantify these changes and correlate them with performance in separation and adsorption processes nih.govresearchgate.net.

Here is a sample table illustrating typical surface area and pore size data for this compound, based on general information found in the search results:

| Property | Value | Unit | Source/Method |

| Surface Area (BET) | ~300 | m²/g | BET Nitrogen Adsorption |

| Pore Size (mean) | ~60 or ~80 | Å | Porosimetry |

Note: Specific values can vary depending on the this compound grade and activation.

Spectroscopic Characterization of this compound and Modified Variants

Spectroscopic techniques provide valuable information about the chemical composition and surface functional groups of this compound, as well as how these properties change upon modification or interaction with analytes.

Fourier Transform Infrared (FTIR) Spectroscopy for Surface Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present on the surface of this compound and its modified forms ijcea.orgnih.govijcea.orgresearchgate.netresearchgate.netmdpi.com. By analyzing the absorption of infrared light at specific wavelengths, FTIR provides a "fingerprint" of the molecular vibrations within the material mdpi.com. For this compound, which is primarily magnesium silicate (B1173343), characteristic IR bands related to Si-O, Mg-O, and O-H stretching and bending vibrations are observed researchgate.net. When this compound is modified, for example, by impregnation with ionic liquids or grafting with organic functional groups, new peaks corresponding to the vibrations of the modifying agent appear in the FTIR spectrum ijcea.orgnih.govresearchgate.net. Shifts in existing peaks or the appearance of new bands can indicate successful chemical bonding or interaction between the this compound surface and the modifying species nih.govresearchgate.net. FTIR spectroscopy is thus essential for confirming the presence of intended functional groups on modified this compound and understanding the nature of interactions between the adsorbent and adsorbed substances ijcea.orgresearchgate.netnih.govresearchgate.netnih.gov.

Energy Dispersive X-ray Analysis (EDXRA) for Elemental Composition

Energy Dispersive X-ray Analysis (EDXRA), often coupled with SEM (SEM-EDX), is used to determine the elemental composition of this compound and to verify the presence of elements introduced through modification ijcea.orgmdpi.comresearchgate.netresearchgate.netijcea.orgresearchgate.netcopernicus.orgmdpi.commalvernpanalytical.com. When the sample is bombarded with electrons in an SEM, it emits characteristic X-rays for each element present mdpi.com. The EDXRA detector measures the energy and intensity of these X-rays, allowing for both qualitative identification and semi-quantitative analysis of the elements researchgate.netcopernicus.org. For pristine this compound, EDXRA confirms the presence of magnesium, silicon, and oxygen mdpi.com. In studies involving modified this compound, EDXRA can detect the elements specific to the modifying agent, such as phosphorus and chlorine from certain ionic liquids, providing direct evidence of successful impregnation ijcea.orgmdpi.comresearchgate.net. EDXRA is a valuable complementary technique to SEM, allowing researchers to correlate the observed morphology with the elemental composition of different areas on the this compound surface researchgate.net.

Here is a sample table illustrating typical elemental composition data for this compound as determined by EDXRA, based on its chemical nature:

| Element | Approximate Atomic % |

| Oxygen (O) | ~60-70 |

| Silicon (Si) | ~15-20 |

| Magnesium (Mg) | ~10-15 |

Note: Exact percentages can vary based on the specific this compound product and analysis conditions.

Nuclear Magnetic Resonance (NMR) Studies of this compound (limited applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure, dynamics, and chemical environment of materials. While widely applied in the study of organic molecules and certain solid materials, its application to this compound, a complex inorganic matrix, appears to be more limited in the publicly available literature compared to other characterization methods.

Despite the broad capabilities of NMR, including its use for solid samples and the study of molecular dynamics, specific detailed applications focusing solely on the intrinsic this compound structure via techniques like solid-state NMR are not extensively highlighted in the provided search results. acs.orguba.aropenmedscience.com However, NMR is a standard tool in the characterization of organic compounds and modified materials, suggesting it would be relevant in analyzing organic functional groups attached to this compound or the behavior of adsorbed species, though direct studies of the this compound bulk structure by NMR are less commonly reported in this context. acs.orguba.aropenmedscience.comscience.govnih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, composition, and phase transitions of materials like this compound. These methods involve measuring physical properties of a sample as a function of temperature. Common thermal analysis techniques include Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). researchgate.netslideshare.net

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of volatile components, such as adsorbed water or residual organic solvents. DTA and DSC measure temperature differences or heat flow, respectively, associated with thermal events like phase transitions, melting, crystallization, and decomposition. researchgate.netslideshare.net

In the context of this compound, thermal analysis can be used to determine its activation temperature and assess its thermal stability, which is important for its applications, particularly in chromatography where heat might be involved. This compound Grade PR, for instance, is activated at 675 °C, while Grade A is activated at 650 °C, indicating different thermal treatments influence their properties. epa.gov Thermal analysis techniques, such as TGA, have also been employed to characterize modified this compound materials, helping to understand the thermal behavior of the grafted organic groups or incorporated substances. sigmaaldrich.cnnih.gov

Development and Characterization of Modified this compound Materials

The surface properties and adsorption characteristics of this compound can be tailored through various modification strategies to enhance its selectivity and capacity for specific applications. These modifications often involve altering the surface chemistry by impregnating with other substances or attaching organic functional groups.

Impregnation with Ionic Liquids for Enhanced Selectivity

Impregnation of solid supports like this compound with ionic liquids (ILs) has emerged as a strategy to create composite materials with enhanced selectivity for target analytes. ijcea.orgresearchgate.netbioline.org.brnih.govresearchgate.netrsc.org Ionic liquids are salts that are liquid at or below 100 °C, possessing unique properties such as low vapor pressure, high thermal stability, and tunable solvating characteristics. bioline.org.brrsc.org

By impregnating this compound with specific ionic liquids, researchers aim to combine the structural advantages of this compound, such as its well-ordered pore structure and high surface area, with the selective interaction capabilities of the ionic liquid. bioline.org.brmdpi.com This approach has been explored for applications such as the removal of metal ions from aqueous solutions. ijcea.orgresearchgate.netbioline.org.brnih.govresearchgate.net For example, studies have investigated the impregnation of this compound with trihexyl(tetradecyl)phosphonium chloride (Cyphos IL-101) for the adsorption of cesium ions (Cs⁺) from water. ijcea.orgresearchgate.netnih.govmdpi.com Characterization techniques like scanning electron microscopy (SEM), energy-dispersive X-ray analysis (EDX), and Fourier transform infrared (FTIR) spectroscopy are used to confirm the successful impregnation and understand the morphology and chemical composition of the modified material. ijcea.orgresearchgate.netnih.gov

Research findings indicate that the efficiency of the impregnation process can be influenced by parameters such as ultrasonication amplitude and temperature. ijcea.orgbioline.org.br The resulting ionic liquid-impregnated this compound has shown promising adsorption capacities for target ions, with experimental data often fitting models like the Langmuir isotherm and pseudo-second-order kinetics, suggesting a favorable adsorption process. nih.govmdpi.com

Here is a table summarizing some research findings on this compound impregnated with Cyphos IL-101 for Cs⁺ adsorption:

| Ionic Liquid | Solid Support | Target Analyte | Maximum Adsorption Capacity (mg/g) | Adsorption Isotherm Model | Kinetic Model | Ref. |

| Cyphos IL-101 | This compound | Cs⁺ | 2.95 | Not specified | Pseudo-second order | ijcea.org |

| Cyphos IL-101 | This compound | Cs⁺ | 3.086 | Langmuir | Pseudo-second order | nih.govmdpi.com |

| 1-n-hexyl-3-methylimidazolium chloride | This compound | Tl(I) | 2.9 | Langmuir | Pseudo-second order | bioline.org.br |

Surface Derivatization with Organic Functional Groups (e.g., Aliphatic/Aromatic)

Surface derivatization involves chemically bonding organic functional groups onto the this compound surface. This modification alters the surface chemistry, allowing for tailored interactions with specific analytes based on the properties of the grafted functional groups, such as their polarity, hydrophobicity, or presence of reactive sites. sigmaaldrich.cnnih.govresearchgate.netresearchgate.netlibretexts.org

Modification with aliphatic or aromatic groups can change the adsorption selectivity of this compound. Aliphatic groups are characterized by carbon chains, while aromatic groups contain ring structures, often with delocalized pi electrons. libretexts.org These different chemical natures lead to varying affinities for analytes based on principles like hydrophobic interactions or pi-pi interactions. epa.gov

Studies have demonstrated the synthesis of this compound materials modified with various aliphatic or aromatic groups for applications like solid-phase extraction. sigmaaldrich.cnnih.gov Characterization techniques such as SEM, FTIR, TGA, and Brunauer–Emmett–Teller (BET) surface area analysis are used to confirm the successful grafting of the organic groups and assess the resulting changes in material properties like morphology, thermal stability, and surface area. sigmaaldrich.cnnih.gov Research has shown that the choice of the organic functional group significantly impacts the adsorption performance, with certain modifications exhibiting enhanced adsorption for specific compounds. sigmaaldrich.cnnih.gov

Synthesis of Composite Adsorbents Incorporating this compound

Composite adsorbents are materials formed by combining two or more distinct components to leverage the advantageous properties of each constituent. researchgate.netfrontiersin.orgmdpi.comjeeng.netresearchgate.net this compound can be incorporated into composite adsorbents to contribute its characteristics, such as its surface area, pore structure, and chemical stability, to the final material.

The synthesis of composite adsorbents incorporating this compound can involve various methods, including physical mixing, impregnation (as discussed in Section 4.4.1), or co-precipitation. researchgate.netfrontiersin.orgjeeng.net These composites can be designed to target a range of applications, such as the removal of pollutants like heavy metals or dyes from water. researchgate.netfrontiersin.orgjeeng.net

Characterization of this compound-containing composite adsorbents typically involves techniques to analyze their morphology, structure, chemical composition, and thermal properties, such as SEM, EDX, FTIR, TGA, and X-ray Diffraction (XRD). jeeng.netresearchgate.net The adsorption performance of these composites is evaluated through studies on adsorption capacity, kinetics, and isotherms. jeeng.net The synergistic effect of combining this compound with other materials in a composite can lead to improved adsorption efficiency and selectivity compared to the individual components. researchgate.netfrontiersin.org

Quality Assurance and Method Validation in Florisil Based Research

Performance Metrics in Analytical Methodologies

Recovery Rate Determination

Recovery rate determination is a fundamental aspect of validating methods that employ Florisil for sample cleanup. It measures the efficiency of the extraction and cleanup process in isolating the target analytes from the sample matrix. Studies have reported a range of recovery rates for different compounds and matrices when using this compound. For instance, a method for determining multiple pesticides in fishery products using this compound cartridges reported recovery rates ranging from 62.6% to 119.1% scilit.commdpi.combohrium.com. Another study analyzing organochlorinated pesticide residues in chicken muscles using a this compound packed column found average recoveries between 95.74% and 130.67% for various spiking levels (25, 50, 100 ng/g) vetdergikafkas.org. In the analysis of polynuclear aromatic hydrocarbons (PAHs) in olive oil, recovery rates using this compound SPE tubes ranged from 87.6% to 109.3% sigmaaldrich.com. For aflatoxins in maize, recovery rates between 70% and 120% with a relative standard deviation lower than 30% were considered acceptable for quantification scielo.br. A method for determining captan (B1668291) in wastewater using this compound reported a recovery of 96% nih.gov. Tebufenozide analysis in various matrices utilizing this compound cleanup showed average recoveries such as 81.3 ± 11.5% in apples, 87 ± 11.3% in grapes, 81 ± 12.4% in wine, and 108 ± 5.7% in kiwifruit fao.org. For procymidone (B1679156) in green onion and garlic plant matrices, fortified recoveries ranged from 86% to 104% mdpi.com. This compound tubes have been confirmed to satisfy the requirement that target compounds be recovered at 80% to 120% in EPA CLP pesticide methods gcms.cz.

Here is a table summarizing some reported recovery rates:

| Analyte(s) | Matrix | This compound Application | Recovery Range (%) | Source(s) |

| Multiple Pesticides | Fishery Products | This compound cartridges | 62.6 – 119.1 | scilit.commdpi.combohrium.com |

| Organochlorinated Pesticides | Chicken Muscles | This compound packed column | 95.74 – 130.67 | vetdergikafkas.org |

| PAHs | Olive Oil | This compound SPE tubes | 87.6 – 109.3 | sigmaaldrich.com |

| Aflatoxins (AFB1, AFB2, AFG1, AFG2) | Maize | This compound cleanup | 70 – 120 | scielo.br |

| Captan | Wastewater | This compound (dSPE) | 96 | nih.gov |

| Tebufenozide | Apples | This compound column chromatography | 81.3 ± 11.5 | fao.org |

| Tebufenozide | Grapes | This compound column chromatography | 87 ± 11.3 | fao.org |

| Tebufenozide | Wine | This compound column chromatography | 81 ± 12.4 | fao.org |

| Tebufenozide | Kiwifruit | This compound column chromatography | 108 ± 5.7 | fao.org |

| Procymidone | Green Onion, etc. | This compound cleanup | 86 – 104 | mdpi.com |

| Pesticides | Various | ENVI-Florisil tubes | 80 – 120 | gcms.cz |

Linearity and Calibration Curve Evaluation

The linearity of an analytical method, often assessed through the evaluation of calibration curves, demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. Methods employing this compound cleanup typically establish calibration curves using a series of standards. Matrix-matched calibration curves are frequently used to account for matrix effects after the this compound cleanup step scilit.comscispace.com. Studies have shown good linearity with coefficients of determination (R²) exceeding 0.99 for various target analytes after this compound purification scilit.commdpi.combohrium.com. For instance, a method for multiple pesticides in fishery products showed R² exceeding 0.99 for all target analytes scilit.commdpi.combohrium.com. Linearity with correlation coefficients greater than 0.997 was obtained for pesticides in melon using spiked calibration curves after this compound cleanup scispace.com. For procymidone in green onion, garlic, garlic chive, and serpent garlic, linearities were satisfied with R² > 0.9985 mdpi.com. Calibration curves can be prepared by plotting peak height or area response versus the mass or concentration of the analyte injected settek.comepa.gov. If the ratio of response to concentration (calibration factor) is constant over the working range (typically <10% relative standard deviation), linearity through the origin can be assumed, and the average calibration factor can be used settek.comepa.gov.

Precision Assessment (Relative Standard Deviation)

Precision refers to the agreement among individual measurements of the same sample under prescribed conditions and is commonly expressed as relative standard deviation (RSD). Analytical methods utilizing this compound cleanup are validated to ensure acceptable precision. Reported RSD values vary depending on the analyte, matrix, and concentration level. For multiple pesticides in fishery products, RSDs ranged from 0.4% to 19.5% at different spiking levels (LOQ, 10×LOQ, and 50×LOQ) scilit.commdpi.combohrium.com. Analysis of organochlorinated pesticide residues in chicken muscles showed average precision ranging from 8.03% to 24.00% vetdergikafkas.org. For PAHs in olive oil, RSDs were between 1.1% and 5.9% sigmaaldrich.com. A method for determining captan in wastewater using this compound reported an RSD of 9% nih.gov. Precision for procymidone in green onion and garlic plant matrices ranged from 0.92% to 13% mdpi.com. The repeatability of a method for pesticides in melon using this compound cleanup was proven to be lower than 20% RSD scispace.com.

Here is a table summarizing some reported precision values (RSD):

| Analyte(s) | Matrix | This compound Application | RSD Range (%) | Source(s) |

| Multiple Pesticides | Fishery Products | This compound cartridges | 0.4 – 19.5 | scilit.commdpi.combohrium.com |

| Organochlorinated Pesticides | Chicken Muscles | This compound packed column | 8.03 – 24.00 | vetdergikafkas.org |

| PAHs | Olive Oil | This compound SPE tubes | 1.1 – 5.9 | sigmaaldrich.com |

| Captan | Wastewater | This compound (dSPE) | 9 | nih.gov |

| Procymidone | Green Onion, etc. | This compound cleanup | 0.92 – 13 | mdpi.com |

| Pesticides | Melon | This compound cleanup | < 20 | scispace.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies